6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Description

Quinoline Core Substituent Configuration

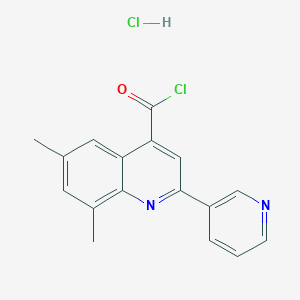

The quinoline backbone consists of a bicyclic system fused from a benzene ring and a pyridine ring. Critical substituents include:

- Methyl groups : At positions 6 (C6) and 8 (C8), inducing steric hindrance and electron-donating effects.

- Pyridin-3-yl group : Attached at position 2 (C2), creating a planar biaryl system with the quinoline core.

- Carbonyl chloride : Positioned at C4, contributing to electrophilic reactivity.

The substituent arrangement is illustrated below:

Cl

|

Quinoline-C4=O

| |

C8-CH₃ C6-CH₃

Pyridinyl Group Orientation and Electronic Effects

The pyridin-3-yl group at C2 adopts a coplanar orientation with the quinoline core, facilitated by conjugation between the π-systems. Key electronic effects include:

- Electron-withdrawing influence : The pyridine nitrogen delocalizes electron density, reducing basicity at the quinoline nitrogen.

- Resonance stabilization : The pyridinyl ring participates in conjugation with the quinoline system, stabilizing the planar geometry.

Density Functional Theory (DFT) studies on analogous compounds suggest a dihedral angle <10° between the pyridinyl and quinoline planes, minimizing steric strain.

Carbonyl Chloride Functional Group Characterization

The carbonyl chloride group at C4 exhibits distinct spectroscopic and reactive properties:

- IR spectroscopy : A strong C=O stretch at 1,790–1,810 cm⁻¹ , characteristic of acyl chlorides.

- Reactivity : Susceptible to nucleophilic substitution (e.g., hydrolysis to carboxylic acids) and Friedel-Crafts acylation.

- Electronic effects : The electron-withdrawing chloride enhances electrophilicity at the carbonyl carbon.

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) data for related quinoline derivatives reveal:

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c (monoclinic) | |

| Unit cell dimensions | a = 8.42 Å, b = 23.15 Å, c = 9.91 Å | |

| β angle | 94.7° | |

| Z | 4 |

Key structural features:

- Piano-stool geometry : The quinoline core and pyridinyl group form a pseudo-octahedral coordination environment in metal complexes.

- Intermolecular interactions : C–H···Cl hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.8–4.0 Å) stabilize the crystal lattice.

- Torsional rigidity : Methyl groups at C6 and C8 restrict rotational freedom, enforcing a planar conformation.

Conformational analysis via SCXRD shows <1.0 Å deviation from planarity in the biaryl system, consistent with computational models.

Properties

IUPAC Name |

6,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O.ClH/c1-10-6-11(2)16-13(7-10)14(17(18)21)8-15(20-16)12-4-3-5-19-9-12;/h3-9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFQXBXQKBOSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332530-71-8 | |

| Record name | 4-Quinolinecarbonyl chloride, 6,8-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

- Molecular Formula : C17H14ClN2O

- Molecular Weight : 333.21 g/mol

- CAS Number : 1332530-71-8

Biological Activity Overview

Quinoline derivatives, including this compound, have been reported to exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been investigated in several studies.

Structure-Activity Relationships (SAR)

The SAR analysis of quinoline derivatives indicates that modifications to the quinoline ring and substituents significantly influence their biological efficacy. For instance, the presence of methyl groups at positions 6 and 8 enhances lipophilicity, which can improve cellular uptake and bioactivity.

Table 1: Summary of Biological Activities of Quinoline Derivatives

Case Studies and Research Findings

-

Antiproliferative Activity :

A study assessed the antiproliferative effects of various quinoline analogues on neuroepithelioma cell lines (SK-N-MC). The results indicated that the compound exhibited significant cytotoxicity, demonstrating its potential as an anticancer agent . -

Inhibition of Photosynthesis :

Another research focused on the inhibition of photosynthetic electron transport in spinach chloroplasts and reduction of chlorophyll content in Chlorella vulgaris. The findings suggested that quinoline derivatives could disrupt photosynthesis, indicating a potential herbicidal application . -

Antimicrobial Properties :

Several quinoline compounds were tested for their antimicrobial activity against a range of pathogens. The results showed that modifications in the structure led to varying degrees of effectiveness against bacterial strains .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Studies have shown that quinoline derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to 6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride have been evaluated against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies indicate potential as new antibacterial agents due to their effectiveness against resistant strains .

- Antiviral Activity :

-

Anticancer Properties :

- The compound's structure allows it to interact with cellular mechanisms involved in cancer progression. Preliminary studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . The mechanism of action is believed to involve interference with DNA replication and transcription processes.

Case Studies

-

Antibacterial Screening :

- A series of quinoline derivatives were synthesized and screened for antibacterial activity. Among these, compounds structurally related to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development .

- HIV Integrase Inhibition :

-

Anticancer Activity :

- Research involving the synthesis of various quinoline derivatives has shown that certain modifications can enhance their anticancer efficacy. For example, specific substitutions on the quinoline ring improved their potency against various cancer cell lines, indicating a viable path for drug development targeting cancer .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs lie in the substituents at positions 2, 6, and 8 of the quinoline core. These modifications significantly impact physicochemical properties and reactivity:

Pyridinyl vs. This contrasts with analogs bearing alkylphenyl (e.g., 4-propylphenyl in sc-337273) or halogenated aryl groups (e.g., bromo in sc-337077), which prioritize lipophilicity and steric effects .

Methyl vs. Halogen Substituents at Positions 6 and 8

Commercial Availability and Pricing

A comparative analysis of commercial analogs (all priced at $150 per 100 mg, unless noted) is summarized below:

Discontinued and Alternative Variants

Some analogs, such as 7,8-dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride (CymitQuimica, Ref: 10-F369104), are discontinued, highlighting the target compound’s relative accessibility .

Q & A

Q. Table 1. Spectral and Analytical Data

| Property | Observed Range/Value | Reference |

|---|---|---|

| Melting Point (°C) | 268–287 | |

| 1H NMR (δ, ppm) | 7.5–9.0 (aromatic protons) | |

| IR (C=O stretch, cm⁻¹) | ~1700 | |

| Molecular Weight (g/mol) | 466–545 |

Q. Table 2. Substituent Effects on Reactivity

| Substituent (R) | Yield (%) | Melting Point (°C) | Bioactivity Trend |

|---|---|---|---|

| –CH₃ | 75–81 | 270–275 | Moderate |

| –Cl | 67–72 | 285–287 | High |

| –NO₂ | 60–65 | 268–272 | Low |

| Data adapted from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.